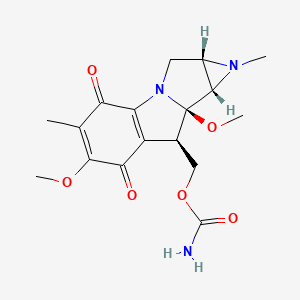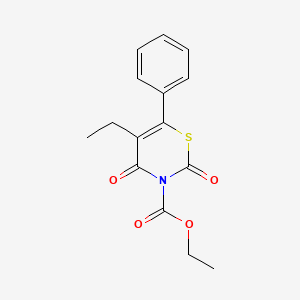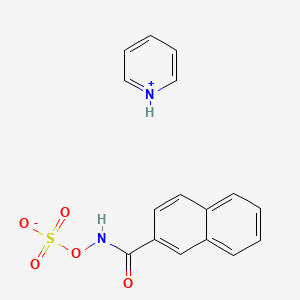![molecular formula C22H27N2O6P B14450896 N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline CAS No. 74407-16-2](/img/structure/B14450896.png)
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to an L-alanyl-L-proline backbone, making it a subject of study in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler phosphorylated amino acid derivative.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler phosphorylated amino acids.
Wissenschaftliche Forschungsanwendungen
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation studies.
Biology: The compound is studied for its potential role in protein phosphorylation and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and signal transduction pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-α-phosphoarginine
- N-α, N-ω-diphosphoarginine
- [Bis(benzyloxy)phosphoryl]acetic acid
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is unique due to its specific combination of a bis(benzyloxy)phosphoryl group with an L-alanyl-L-proline backbone. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
74407-16-2 |
|---|---|
Molekularformel |
C22H27N2O6P |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H27N2O6P/c1-17(21(25)24-14-8-13-20(24)22(26)27)23-31(28,29-15-18-9-4-2-5-10-18)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,23,28)(H,26,27)/t17-,20-/m0/s1 |
InChI-Schlüssel |
ZJHOTJIWXTZERH-PXNSSMCTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

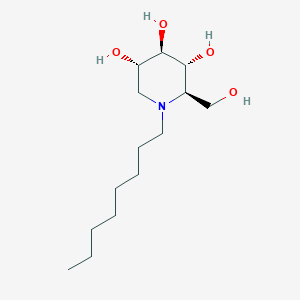
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)

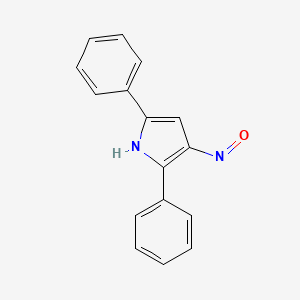
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)

